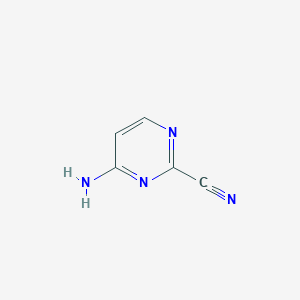![molecular formula C11H16O2 B1291442 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1156397-04-4](/img/structure/B1291442.png)
1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol, also known as 1-Propoxy-3-phenylethanol, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound is a phenol derivative, and it has been used in various studies to explore its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Enzyme Substrate Specificity Studies : Research comparing various alcohols and aldehydes as substrates for different alcohol dehydrogenase enzymes from human liver, horse liver, and yeast, highlights the importance of understanding enzyme specificity. This is relevant for 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol as it falls under the category of alcohols that could be studied in similar contexts (Pietruszko, Crawford, & Lester, 1973).
Chemical Synthesis and Pharmacological Properties : Studies on the synthesis and pharmacological properties of derivatives of various phenylpropanol compounds, which are structurally similar to this compound, offer insights into the potential applications of these compounds in developing new pharmacological agents (Vardanyan, 2018).
Antimicrobial and Antiradical Activity : The synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their antimicrobial and antiradical activities indicate potential applications of this compound derivatives in the development of antimicrobial and antioxidant agents (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Application in Organic Synthesis : The compound's potential role in the synthesis of polysubstituted pyrroles using surfactants in aqueous medium, as indicated by research on similar compounds, can lead to advancements in green chemistry and the development of new organic synthesis methods (Kumar, Rāmānand, & Tadigoppula, 2017).
Photocatalytic Hydrogen Production : Studies on the photocatalytic production of hydrogen from alcohols like propan-2-ol, which are structurally similar to this compound, indicate its potential use in energy production and catalysis (López-Tenllado, Hidalgo-Carrillo, Montes-Jiménez, Sánchez-López, Urbano, & Marinas, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
1-(3-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNKLYCKUMWXNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
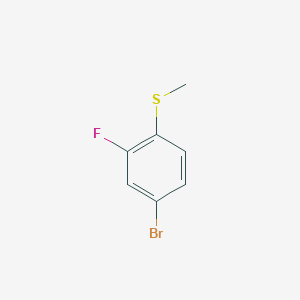



![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)
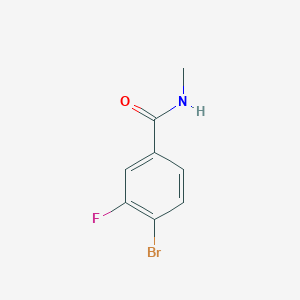
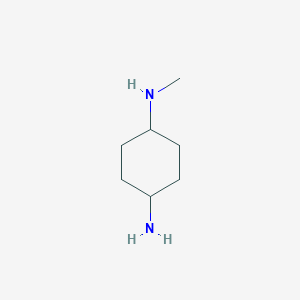


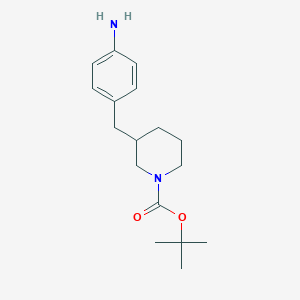
![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)

